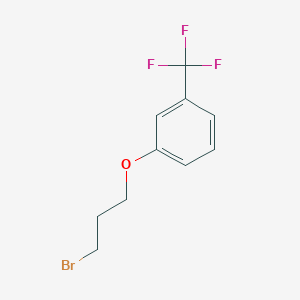

1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene

Description

Contextual Significance of Trifluoromethylated and Brominated Aryl Ethers in Advanced Synthetic Methodologies

The presence of fluorine in bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govresearchgate.net Its strong electron-withdrawing nature and steric bulk can significantly alter the electronic properties and conformation of a parent molecule, often leading to improved efficacy and better pharmacokinetic behavior. nih.gov The trifluoromethyl group is metabolically stable and can serve as a bioisostere for other groups, like a chlorine atom. nih.gov Consequently, aryl ethers containing a trifluoromethyl substituent are common motifs in a diverse range of pharmaceuticals.

Juxtaposed with the property-enhancing trifluoromethyl group, the bromine atom on an aromatic scaffold serves a distinct but equally crucial role as a versatile synthetic handle. Aryl bromides are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. nbinno.com These methodologies are foundational in modern synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of various functional groups and the assembly of complex molecular frameworks. The combination of a trifluoromethyl group for property modulation and a bromine atom for synthetic diversification within the same aryl ether structure provides a powerful and strategic platform for chemical innovation.

Strategic Positioning of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene as a Versatile Synthetic Scaffold

This compound is a bifunctional molecule strategically designed for multi-step organic synthesis. Its utility stems from the distinct reactivity of its constituent parts: the stable, property-enhancing trifluoromethylphenyl group and the reactive 3-bromopropoxy chain. This duality allows for sequential and orthogonal chemical modifications, making it a highly versatile synthetic intermediate.

The core of the molecule's versatility lies in its three key structural components:

The Trifluoromethylated Benzene (B151609) Ring : The -CF3 group at the meta-position of the benzene ring serves as a robust modulator of the molecule's electronic and physical properties. It enhances lipophilicity and metabolic stability, which are desirable features for developing pharmacologically active compounds. nih.govresearchgate.net

The Alkyl-Aryl Ether Linkage : The ether bond provides a stable and flexible connection between the aromatic ring and the propyl chain. This linkage is generally robust under a variety of reaction conditions used to modify other parts of the molecule.

The Terminal Bromo Group : The primary bromine atom at the end of the propoxy chain is an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of nucleophiles, such as amines, azides, thiols, and cyanides, enabling the extension of the carbon chain and the incorporation of diverse functional groups. A general synthetic route to this compound would likely involve the Williamson ether synthesis, reacting 3-(trifluoromethyl)phenol (B45071) with an excess of 1,3-dibromopropane (B121459). researchgate.net

The distinct reactivity of the terminal bromine allows it to be selectively targeted while leaving the trifluoromethylated aryl ring intact for potential subsequent modifications, such as electrophilic aromatic substitution, if desired under specific conditions. This strategic arrangement makes the compound an ideal starting point for creating libraries of compounds for drug discovery and other applications.

Below are tables detailing the physicochemical properties of the compound and the synthetic utility of its functional groups.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3351-52-8 | chemenu.com |

| Molecular Formula | C10H10BrF3O | chemenu.com |

| Molecular Weight | 283.09 g/mol | chemenu.com |

| Purity | 95%+ | chemenu.com |

| Functional Group | Role in Synthesis | Potential Reactions |

|---|---|---|

| Trifluoromethyl-Aryl Group | Modulates physicochemical properties (lipophilicity, metabolic stability, pKa). | Electrophilic Aromatic Substitution (under forcing conditions), Metal-catalyzed C-H activation. |

| Alkyl-Aryl Ether | Provides a stable, flexible linker. | Generally stable; ether cleavage is possible but requires harsh conditions. |

| Terminal Bromine | Acts as a reactive handle for molecular elaboration. | Nucleophilic Substitution (with amines, thiols, azides, cyanides, etc.), Grignard reagent formation, Wurtz reaction. |

Overview of Research Trajectories for Alkyl-Aryl Ethers Bearing Halogen and Fluoroalkyl Substituents

Research in the field of functionalized alkyl-aryl ethers is dynamic, driven by their significance in medicinal and materials chemistry. researchgate.net Several key trends define the current research trajectories.

A primary focus is the development of novel and more efficient synthetic methodologies. While classical methods like the Williamson ether synthesis remain relevant, there is a significant push towards transition-metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel-based catalyst systems are continuously being refined to achieve C-O bond formation under milder conditions, with broader substrate scope and higher functional group tolerance. These advancements enable the synthesis of complex alkyl-aryl ethers that were previously difficult to access.

Another significant research avenue is the exploration of new fluorination and fluoroalkylation reagents and techniques. The development of methods for the late-stage introduction of fluorine or fluoroalkyl groups into complex molecules is a particularly active area. This allows for the rapid generation of fluorinated analogues of existing compounds, facilitating the study of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Furthermore, the application of these building blocks is expanding. In medicinal chemistry, they are integral to the design of new therapeutics across a wide range of disease areas. virginia.edu In materials science, the unique electronic properties conferred by halogen and fluoroalkyl substituents are being exploited to create novel polymers, liquid crystals, and organic electronic materials. The ongoing research into these versatile compounds promises to yield new molecules with enhanced properties and functions.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-5-2-6-15-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXNDTUEYXZHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1 3 Bromopropoxy 3 Trifluoromethyl Benzene

Precursor Synthesis and Elaboration Strategies

The successful synthesis of the target compound relies on the efficient preparation of its two primary building blocks: 3-(trifluoromethyl)phenol (B45071) and an appropriate three-carbon brominated electrophile, typically 1,3-dibromopropane (B121459).

Synthesis of 3-(trifluoromethyl)phenol Derivatives

3-(Trifluoromethyl)phenol is a crucial intermediate in the production of various agrochemicals and pharmaceuticals. ottokemi.com A predominant industrial method for its synthesis involves the diazotization of 3-(trifluoromethyl)aniline (B124266), followed by hydrolysis of the resulting diazonium salt. google.comdoubtnut.comresearchgate.net

This process begins with the reaction of 3-(trifluoromethyl)aniline with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid) to form a diazonium salt. byjus.com The subsequent hydrolysis step, where the diazonium group is replaced by a hydroxyl group, is highly exothermic and can be prone to side reactions, leading to the formation of tar and reduced yields. google.com

Recent advancements have focused on optimizing the hydrolysis step to improve safety and efficiency. One improved method involves adding the diazonium salt solution to a heated aqueous medium containing urea, while simultaneously removing the 3-(trifluoromethyl)phenol product via steam distillation. This technique minimizes side reactions and can increase the total yield to over 90%. google.com Continuous flow reactor technology has also been applied to this synthesis, allowing for better temperature control and safer handling of the potentially explosive diazonium intermediate, achieving yields greater than 95% with high purity.

Other reported, though less common, synthetic routes to trifluoromethylphenols include the multi-step transformation of chlorobenzenes or the fluorination of cresol (B1669610) derivatives. google.com

Synthesis of 1,3-dibromopropane or Related Brominating Agents

1,3-Dibromopropane serves as the electrophilic component, providing the three-carbon bridge in the final product. It is a colorless liquid used in organic synthesis to form C3-bridged compounds. wikipedia.org There are two primary, well-established methods for its preparation.

One common laboratory and industrial-scale synthesis involves the reaction of 1,3-propanediol (B51772) (trimethylene glycol) with a mixture of hydrobromic acid and sulfuric acid. prepchem.com The mixture is heated under reflux, and the 1,3-dibromopropane is subsequently isolated by distillation. prepchem.comsciencemadness.org This method is robust, with reported yields often exceeding 80%. sciencemadness.org Alternative brominating agents for this transformation include phosphorus tribromide or thionyl bromide. researchgate.net

An alternative pathway is the free-radical addition of hydrogen bromide (HBr) to allyl bromide. wikipedia.orgchemicalbook.com This reaction proceeds via an anti-Markovnikov addition mechanism to yield the desired 1,3-disubstituted product. nih.gov High yields of 94-97% have been reported for this method. prepchem.com

Table 1: Comparison of Synthetic Methods for 1,3-Dibromopropane

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 1,3-Propanediol | HBr, H₂SO₄ | Reflux, Distillation | ~83% | sciencemadness.org |

| 1,3-Propanediol | 48% HBr, conc. H₂SO₄ | Reflux (3-4 hours), Distillation | High | prepchem.com |

| Allyl Bromide | HBr | Free-radical addition | 94-97% | wikipedia.orgprepchem.com |

Formation of the Ether Linkage: Optimization and Mechanistic Considerations

The crucial C-O bond formation to create the final ether product is most commonly achieved through the Williamson ether synthesis. Optimization of this reaction is key to achieving high yields and minimizing byproducts.

Williamson Ether Synthesis Approaches and Variations

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. edubirdie.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comkhanacademy.org In the context of synthesizing 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene, the process involves two principal steps:

Deprotonation of the Phenol (B47542): The weakly acidic hydroxyl group of 3-(trifluoromethyl)phenol is deprotonated by a base to form the more nucleophilic phenoxide anion.

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage.

To favor the desired mono-alkylation product and prevent the formation of a symmetrical diether (where two phenoxide molecules react with one molecule of 1,3-dibromopropane), an excess of 1,3-dibromopropane is typically used. richmond.edu

Common bases for this reaction include alkali metal carbonates (e.g., potassium carbonate, K₂CO₃) or hydroxides (e.g., sodium hydroxide, NaOH). The choice of solvent is also critical; polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are frequently employed as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide anion. reddit.com

Alternative Etherification Methodologies

While the Williamson ether synthesis is the most direct and common approach, other methods for the O-alkylation of phenols exist. These can be considered for specific applications or where the Williamson conditions prove ineffective.

Alkylation with Alcohols: Industrially, phenols can be alkylated using alcohols as the alkylating agent, often over heterogeneous catalysts like zeolites or lanthanum phosphate (B84403) at elevated temperatures. researchgate.net

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol (in this case, 3-(trifluoromethyl)phenol, which acts as the acidic component) with another alcohol under mild, neutral conditions using a reagent system like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Palladium-Catalyzed Cross-Coupling: Modern developments in catalysis have enabled the formation of C-O bonds through palladium-catalyzed cross-coupling reactions, which can couple aryl halides or triflates with alcohols. researchgate.net While typically used to form the Ar-O bond, variations can be applied for O-alkylation.

Catalyst Systems and Reaction Conditions for Ether Formation

Advancements in the Williamson ether synthesis for phenols have largely centered on the use of Phase Transfer Catalysis (PTC) . This technique is particularly useful when using an aqueous solution of a strong base like NaOH. The phenoxide anion, being ionic, is soluble in the aqueous phase, while the alkyl halide is soluble in an organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. acs.orgresearchgate.netacs.org

The use of PTC can accelerate reaction rates, allow for milder reaction conditions (lower temperatures), and improve yields by enhancing the interaction between reactants. acs.org Solid-liquid PTC systems, using a solid base like potassium carbonate with a catalyst in an organic solvent, can be particularly effective at promoting selective O-alkylation over undesired C-alkylation of the aromatic ring. phasetransfercatalysis.com

Table 2: Illustrative Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol Component | Alkyl Halide | Base / Solvent | Catalyst System | Purpose of Catalyst | Reference(s) |

|---|---|---|---|---|---|

| Phenol | n-Butyl Bromide | aq. KOH / Organic | Tetrabutylammonium Bromide (TBAB) | Transfers phenoxide to organic phase | acs.org |

| 4-Bromophenol | Benzyl Bromide | K₂CO₃ / Acetonitrile | None (Homogeneous) | N/A | rsc.org |

| Hydroxylated Crown Ether | 1,10-Dibromodecane | NaH / DMF | None (Aprotic, Anhydrous) | N/A | richmond.edu |

| Phenol Derivatives | Dihaloalkanes | Solid KOH / No Solvent | Tetrabutylammonium Bromide (TBAB) | Facilitates reaction in absence of solvent | tandfonline.com |

Introduction and Functionalization of the Bromine Moiety

The introduction of the bromine atom is a critical step in the synthesis of this compound. This is typically accomplished through the use of a bifunctional reagent that already contains the bromine atom, which is then attached to the aromatic core via an ether linkage.

Regioselective Bromination Strategies

In the context of synthesizing this compound, direct regioselective bromination of a pre-formed ether is generally not the preferred route. Instead, the synthesis strategically employs a building block that already contains the bromine atom, namely 1,3-dibromopropane. The primary challenge of regioselectivity in this synthesis lies in controlling the alkylation of the starting material, 3-(trifluoromethyl)phenol.

The Williamson ether synthesis is the cornerstone of this process. It involves the deprotonation of 3-(trifluoromethyl)phenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction. The inherent regioselectivity of this step favors O-alkylation over C-alkylation due to the higher nucleophilicity of the phenoxide oxygen.

Sequential Synthesis and Bromine Introduction

The synthesis of this compound is a sequential process where the bromine-containing propyl group is introduced in a single, well-defined step. The key transformation is the Williamson ether synthesis, which joins the 3-(trifluoromethyl)phenyl moiety to the 3-bromopropyl group.

The general reaction scheme is as follows:

3-(Trifluoromethyl)phenol + 1,3-Dibromopropane --(Base)--> this compound

A variety of bases can be employed to facilitate this reaction, with common choices including potassium carbonate, sodium hydride, and sodium hydroxide. The choice of solvent is also crucial, with polar aprotic solvents like acetone or dimethylformamide (DMF) often being used. To enhance the reaction rate and yield, phase-transfer catalysts can be employed, which facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Controlling selectivity is paramount in the synthesis of this compound to ensure high yields of the desired product and minimize the formation of byproducts.

Chemoselectivity: The primary chemoselective challenge is to favor the mono-alkylation of 3-(trifluoromethyl)phenol over di-alkylation. Using an excess of 1,3-dibromopropane can help to minimize the formation of the di-substituted product, where two molecules of the phenol react with one molecule of the dibromoalkane. The reaction conditions, including the choice of base and solvent, also play a significant role in controlling this selectivity.

Regioselectivity: As previously discussed, the Williamson ether synthesis inherently favors O-alkylation of the phenoxide over C-alkylation. The electron-withdrawing trifluoromethyl group on the aromatic ring further deactivates the ring towards electrophilic attack, thus enhancing the selectivity for O-alkylation. The reaction between the phenoxide and 1,3-dibromopropane is also regioselective in that the nucleophile attacks one of the primary carbons of the dibromoalkane, displacing a bromide ion.

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, stereoselectivity is not a consideration in this particular synthetic pathway.

Green Chemistry Principles Applied to the Synthesis of the Compound

Efforts to align the synthesis of this compound with the principles of green chemistry focus on several key areas:

Use of Safer Solvents: Traditional solvents for this synthesis, such as DMF, are coming under increasing scrutiny due to their toxicity. Research into greener alternatives, such as bio-derived solvents or even solvent-free conditions, is an active area of interest. One approach is the use of phase-transfer catalysis, which can enable the use of water as a solvent or reduce the total amount of organic solvent required. jetir.org

Energy Efficiency: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for Williamson ether syntheses. benthamscience.comnih.gov This can lead to considerable energy savings compared to conventional heating methods.

Catalysis: The implementation of phase-transfer catalysts not only allows for the use of greener solvents but also often enables the use of milder reaction conditions, such as lower temperatures, which contributes to energy efficiency. jetir.org These catalysts are used in small amounts and can often be recycled, reducing waste.

Below is a table summarizing various synthetic approaches for Williamson ether synthesis with a focus on green chemistry aspects.

| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Advantages |

| Potassium Carbonate | Acetone | Reflux | 12 h | Standard, well-established method. |

| Sodium Hydride | DMF | Room Temp - 120 | Variable | Strong base, can often be run at lower temperatures. |

| Phase-Transfer Catalysis | Water/Toluene | 60-80 | 2-6 h | Avoids hazardous solvents, milder conditions. jetir.org |

| Microwave Irradiation | Solvent-free or Green Solvent | 80-150 | 5-30 min | Rapid heating, reduced reaction times, often higher yields. benthamscience.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 3 Bromopropoxy 3 Trifluoromethyl Benzene

Reactivity at the Bromine Center: Nucleophilic Substitutions and Organometallic Intermediates

The propyl bromide moiety is the most reactive site for many chemical transformations. The carbon atom bonded to the bromine is electrophilic and serves as a key site for forming new carbon-carbon and carbon-heteroatom bonds.

Substitution Reactions with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon nucleophiles)

The primary alkyl bromide in 1-(3-bromopropoxy)-3-(trifluoromethyl)benzene is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. This pathway involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. A wide array of nucleophiles can be employed, making this a versatile method for introducing diverse functional groups.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding substituted amines. These reactions are fundamental in pharmaceutical synthesis. For instance, the reaction with amines is a key step in synthesizing analogues of drugs like fluoxetine (B1211875) or dapoxetine. The reaction typically proceeds by mixing the alkyl halide with the amine, often in the presence of a non-nucleophilic base to neutralize the HBr formed. However, over-alkylation can be a side reaction, potentially leading to quaternary ammonium (B1175870) salts. youtube.com

Carbon Nucleophiles: Carbanions, such as those derived from cyanide salts, are effective for extending the carbon chain. The reaction with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard method for converting alkyl bromides into nitriles. acs.org These nitriles can be further hydrolyzed to carboxylic acids or reduced to primary amines.

Oxygen and Sulfur Nucleophiles: Alkoxides and thiolates can also serve as nucleophiles to form ethers and thioethers, respectively.

The table below summarizes typical nucleophilic substitution reactions involving primary alkyl bromides like the one in the title compound.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Methylamine (CH₃NH₂) | Secondary Amine | Polar solvent, optional base |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | DMSO or DMF, moderate heat |

| Azide (B81097) | Sodium Azide (NaN₃) | Alkyl Azide | DMF, heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Ethanol or DMF |

Formation of Grignard Reagents and Organolithium Compounds

The carbon-bromine bond can be converted into a highly nucleophilic carbon-metal bond, creating powerful intermediates for carbon-carbon bond formation.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) is expected to form the corresponding Grignard reagent, {3-[3-(Trifluoromethyl)phenoxy]propyl}magnesium bromide. wikipedia.orgmnstate.edu The reaction is initiated on the surface of the magnesium, which is often activated with agents like iodine to remove the passivating magnesium oxide layer. mnstate.edu These reagents are strong bases and potent nucleophiles, reacting readily with electrophiles such as aldehydes, ketones, and esters. mnstate.edu However, the presence of the trifluoromethyl group on the aromatic ring can sometimes complicate Grignard formation, with reports of unstable or even explosive reactions for certain trifluoromethyl-substituted aryl Grignards, though this is less of a concern when the halide is on a separate alkyl chain. orgsyn.org

Organolithium Compounds: Organolithium reagents can be prepared from alkyl halides by reaction with lithium metal. bldpharm.com This reaction proceeds via reduction of the alkyl halide. Due to their high reactivity, organolithium compounds are powerful bases and nucleophiles, used in similar applications as Grignard reagents but often exhibiting different selectivity. google.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Negishi)

While palladium-catalyzed cross-coupling reactions traditionally employ aryl or vinyl halides, significant progress has been made in using unactivated alkyl halides, including primary alkyl bromides. cato-chem.comgoogle.com These reactions are challenging due to the propensity of intermediate alkyl-palladium complexes to undergo β-hydride elimination, a competing side reaction. chemenu.com However, the use of specialized ligands and reaction conditions has enabled these transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. klivon.com The coupling of primary alkyl bromides with arylboronic acids or esters is achievable and provides a direct route to form C(sp³)–C(sp²) bonds. nih.govbeilstein-journals.org This would involve reacting this compound with a suitable boronic acid in the presence of a palladium catalyst and a base. rsc.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an organohalide. klivon.com The Sonogashira coupling of unactivated alkyl bromides has been successfully demonstrated using palladium/N-heterocyclic carbene (NHC) catalyst systems, providing a method for constructing C(sp³)–C(sp) bonds. chemenu.comgoogleapis.comlookchem.com

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. sigmaaldrich.com While less common for unactivated alkyl halides, recent advancements, including photoredox catalysis, have expanded the scope to include these substrates. mnstate.eduorgsyn.orgyoutube.com A relevant example is the Mizoroki–Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)₂ in the presence of nBu₄NOAc, which proceeds in high yield. nih.gov This demonstrates the viability of the aryl-halide bond in related structures to participate in such couplings.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov It is a powerful method for C(sp³)–C(sp³) bond formation and has been successfully applied to unactivated primary alkyl bromides using palladium catalysts with bulky N-heterocyclic carbene (NHC) or trialkylphosphine ligands. cato-chem.comnih.gov

The following table outlines representative conditions for these coupling reactions with alkyl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Key Feature |

| Suzuki | Arylboronic Acid | Pd salt / Phosphine (B1218219) ligand (e.g., TXPTS) | Forms C(sp³)–C(sp²) bonds |

| Sonogashira | Terminal Alkyne | Pd salt / NHC ligand + Cu(I) cocatalyst | Forms C(sp³)–C(sp) bonds |

| Heck | Alkene | Pd salt / dppf or photoredox conditions | Forms new C–C bond at alkene |

| Negishi | Organozinc Reagent | Pd₂(dba)₃ / PCyp₃ or NHC ligand | Tolerates a wide range of functional groups |

Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic properties of its two substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating alkoxy (-O-R) group.

Influence of the Trifluoromethyl and Alkoxy Substituents on Aromatic Reactivity

The two substituents exert opposing effects on the electron density of the aromatic ring, which in turn governs its reactivity toward electrophiles.

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful negative inductive effect, -I). youtube.comgoogle.com It does not have a significant resonance effect. Consequently, the -CF₃ group deactivates the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution (EAS) reactions compared to benzene. youtube.comnih.gov This deactivation makes EAS reactions sluggish, often requiring harsh conditions. cato-chem.com

Directed Functionalization of the Benzene Ring

In electrophilic aromatic substitution, the existing substituents also determine the position of the incoming electrophile.

The alkoxy group is an ortho-, para-director . Its electron-donating resonance effect stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. sigmaaldrich.com

The trifluoromethyl group is a meta-director . youtube.comnih.gov Because it is strongly deactivating, it destabilizes the positive charge of the arenium ion intermediate. This destabilization is most pronounced when the charge is on the carbon atom directly attached to the -CF₃ group, which occurs in the resonance structures for ortho and para attack. Meta attack avoids this particularly unstable configuration, making it the favored pathway. youtube.com

In the target molecule, the positions are numbered relative to the alkoxy group (position 1):

Position 2: ortho to alkoxy, ortho to -CF₃

Position 4: para to alkoxy, ortho to -CF₃

Position 5: meta to alkoxy, meta to -CF₃

Position 6: ortho to alkoxy, para to -CF₃

The directing effects are summarized below:

Alkoxy group directs to: Positions 2, 4, 6.

-CF₃ group directs to: Positions 5.

The powerful ortho-, para-directing influence of the alkoxy group and the meta-directing influence of the trifluoromethyl group reinforce each other at position 5. However, the strongest activation by the alkoxy group is at positions 2, 4, and 6. The most likely outcome in an EAS reaction (e.g., nitration or halogenation) would be substitution at position 4 or 6, which are para and ortho to the strongly activating alkoxy group, respectively. Position 2 is sterically hindered by both adjacent substituents. Substitution at position 5 is less likely because it is meta to the activating group. Therefore, a mixture of products, primarily substituted at the 4- and 6-positions, would be expected.

Transformations Involving the Ether Linkage

The ether linkage in this compound is a key site of chemical reactivity. While ethers are generally considered stable and are often used as solvents for this reason, the C-O bond can be cleaved under specific, typically harsh, conditions. wikipedia.orgopenstax.org The presence of both an alkyl and an aryl substituent on the ether oxygen, as well as the electron-withdrawing trifluoromethyl group on the benzene ring, influences the reaction pathways available to this molecule.

The most common reaction involving the ether linkage is its cleavage by strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). openstax.orglibretexts.org For an aryl alkyl ether such as this compound, the cleavage reaction involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. chemistrysteps.comlibretexts.org

The reaction mechanism is dictated by the nature of the groups attached to the oxygen. The molecule features a primary alkyl group (the 3-bromopropyl chain) and an aryl group. Nucleophilic attack by the halide ion (e.g., Br⁻) will occur at the alkyl carbon rather than the sp²-hybridized carbon of the aromatic ring, which is resistant to nucleophilic substitution. libretexts.org Consequently, the cleavage of this compound with HBr is predicted to yield 3-(trifluoromethyl)phenol (B45071) and 1,3-dibromopropane (B121459).

The reaction typically proceeds via an SN2 mechanism. libretexts.org The bromide ion attacks the primary carbon of the propyl chain, which is the less sterically hindered site, leading to the displacement of the 3-(trifluoromethyl)phenoxide group (which is protonated in the acidic medium).

Reaction: C₆H₄(CF₃)O(CH₂)₃Br + HBr → C₆H₄(CF₃)OH + Br(CH₂)₃Br

Under forcing conditions or with an excess of the hydrohalic acid, the newly formed alcohol (in this case, a phenol) does not typically undergo further reaction to form an aryl halide because phenols are generally unreactive in SN2 reactions. libretexts.org

The reversibility of this reaction is negligible under standard conditions. The formation of the stable phenolic product and the alkyl dihalide, often accompanied by the removal of volatile products, drives the reaction to completion.

Table 1: Predicted Products of Ether Cleavage

| Reagent | Predicted Mechanism | Alkyl Product | Aryl Product |

|---|---|---|---|

| HBr (conc.) | SN2 | 1,3-dibromopropane | 3-(trifluoromethyl)phenol |

| HI (conc.) | SN2 | 1-bromo-3-iodopropane | 3-(trifluoromethyl)phenol |

| BBr₃ (Lewis Acid) | Lewis acid-mediated cleavage | 1,3-dibromopropane | 3-(trifluoromethyl)phenol |

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com For this compound, the potential for rearrangement is limited under the conditions typically used for ether cleavage.

Well-known ether rearrangements like the Claisen rearrangement are not applicable here. The Claisen rearrangement is a thermofisher.comthermofisher.com-sigmatropic rearrangement that requires an allyl aryl ether or an allyl vinyl ether. byjus.com Since the subject molecule is a saturated propyl aryl ether, it cannot undergo this concerted pericyclic reaction.

However, the potential for rearrangement could arise if reaction conditions favor an SN1-type mechanism for ether cleavage. Although unlikely for a primary alkyl group, the formation of a primary carbocation (Br(CH₂)₂CH₂⁺) could theoretically lead to a 1,2-hydride shift to form a more stable secondary carbocation. msu.edu Such a pathway would require conditions that strongly favor carbocation formation and is generally not observed in the cleavage of primary alkyl ethers. msu.edu The carbocation intermediate in electrophilic aromatic substitution, the benzenonium ion, is stabilized by resonance and does not typically undergo rearrangement. msu.edu

Therefore, while theoretically possible under specific catalytic or high-energy conditions, significant molecular rearrangement involving the ether linkage of this compound is not a commonly expected reaction pathway.

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanism of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves studying the reaction's kinetics, thermodynamics, and identifying the transient species that are formed during the transformation.

Kinetic Studies: These investigations would focus on the rate of the ether cleavage reaction. By measuring the reaction rate at various temperatures, one could determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation. This data provides insight into the energy barrier of the reaction and the factors affecting the frequency of successful molecular collisions. For the proposed SN2 cleavage, the reaction rate would be expected to be dependent on the concentration of both the ether and the nucleophile (e.g., HBr).

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for Ether Cleavage

(Illustrative data for the reaction with HBr)

| Parameter | Description | Hypothetical Value | Implication |

|---|---|---|---|

| Activation Energy (Ea) | Minimum energy required to initiate the reaction. | 80 - 120 kJ/mol | Requires heating or strong acid catalysis. |

| Enthalpy of Reaction (ΔH) | Net energy change of the reaction. | -40 to -70 kJ/mol | Reaction is exothermic. |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the reaction. | < 0 | Reaction is spontaneous under standard conditions. |

The mechanism of any chemical reaction is defined by the sequence of intermediates and transition states that connect reactants to products.

Reaction Intermediates: In the acidic cleavage of this compound, the first key intermediate is the protonated ether, an oxonium ion. This species is formed by the rapid and reversible protonation of the ether oxygen by the strong acid. This step is crucial as it transforms the poor leaving group (-OR') into a good leaving group (a neutral alcohol, -R'OH). chemistrysteps.com

In a hypothetical SN1 pathway, cleavage of the C-O bond from the oxonium ion would generate a carbocation intermediate (in this case, a primary 3-bromopropyl cation) and 3-(trifluoromethyl)phenol. msu.edu However, due to the instability of primary carbocations, this pathway is less likely than the SN2 mechanism.

Transition States: A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. For the proposed SN2 mechanism, the key transition state involves the simultaneous formation of a bond between the incoming bromide nucleophile and the primary alkyl carbon, and the breaking of the bond between that carbon and the oxygen of the leaving group. Computational chemistry can be used to model these transition states, which are characterized as first-order saddle points on the potential energy surface. mdpi.com

Table 3: Proposed Intermediates and Transition States in Ether Cleavage

| Pathway | Key Intermediate(s) | Key Transition State |

|---|---|---|

| SN2 (Major) | Oxonium Ion: [C₆H₄(CF₃)O(H)(CH₂)₃Br]⁺ | [Br···C(H₂)···O(H)C₆H₄(CF₃)]‡ (Pentacoordinate carbon) |

| SN1 (Minor/Hypothetical) | Oxonium Ion; 3-Bromopropyl carbocation: [CH₂CH₂CH₂Br]⁺ | Transition state leading to carbocation formation. |

Advanced Spectroscopic and Structural Elucidation Studies for 1 3 Bromopropoxy 3 Trifluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides precise information about the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their spatial and through-bond relationships.

While one-dimensional (1D) NMR spectra provide initial information on the types and number of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal the connectivity within the bromopropoxy chain by showing correlations between the protons on adjacent carbons (O-CH ₂-CH ₂-CH ₂-Br). It would also show couplings between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (over two to three bonds) between protons and carbons. For this compound, HMBC would be instrumental in connecting the bromopropoxy side chain to the aromatic ring. Key correlations would be expected between the methylene protons adjacent to the oxygen (-O-CH₂-) and the aromatic carbon atom at the point of attachment (C3).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can provide valuable insights into the preferred conformation of the flexible bromopropoxy chain relative to the plane of the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| H2 | 7.4 - 7.6 | ~130 | H4, H6 | C4, C6, C1 |

| H4 | 7.1 - 7.3 | ~118 | H2, H5, H6 | C2, C5, C6, C3 |

| H5 | 7.0 - 7.2 | ~123 | H4, H6 | C1, C3, C4 |

| H6 | 7.1 - 7.3 | ~112 | H2, H4, H5 | C2, C4, C5, C1 |

| -OCH₂- | ~4.1 | ~65 | -CH₂- (middle) | C3, -CH₂- (middle) |

| -CH₂- (middle) | ~2.3 | ~30 | -OCH₂-, -CH₂Br | -OCH₂-, -CH₂Br |

| -CH₂Br | ~3.6 | ~32 | -CH₂- (middle) | -CH₂- (middle) |

| CF₃ | - | ~124 (q) | - | - |

| C1 | - | ~158 | - | H2, H5, H6, -OCH₂- |

| C3 | - | ~132 (q) | - | H2, H4, H5, -OCH₂- |

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are influenced by the orientation-dependent interactions in the solid phase. emory.edu This makes ssNMR a powerful tool for studying the structure and dynamics of materials in their solid form.

For this compound, ssNMR can be employed for:

Polymorphic Analysis: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR, particularly ¹³C cross-polarization magic-angle spinning (CP-MAS), is highly sensitive to the local environment of each carbon atom. nih.govnih.gov Different crystal packing arrangements in various polymorphs would result in measurably different chemical shifts, allowing for their identification and quantification. nih.govnih.gov

Conformational Analysis: The flexible bromopropoxy chain can adopt different conformations in the solid state. These conformational differences can be detected by ssNMR, as the carbon and proton chemical shifts are sensitive to torsion angles. nih.gov Advanced ssNMR experiments can also measure internuclear distances and torsion angles, providing quantitative data to define the molecular conformation packed within the crystal lattice. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of specific functional groups. pageplace.de A vibrational mode is IR active if it results in a change in the molecular dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. libretexts.orgyoutube.com

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its constituent parts.

Trifluoromethyl (CF₃) Moiety: This group is known for its very strong and characteristic infrared absorptions.

C-F Stretching: Intense bands associated with the symmetric and asymmetric C-F stretching vibrations are typically observed in the 1100-1200 cm⁻¹ region. cdnsciencepub.com

CF₃ Deformation: Symmetric and asymmetric deformation (bending) modes appear at lower frequencies, around 700 cm⁻¹ and 520 cm⁻¹, respectively. cdnsciencepub.com

Bromopropoxy Moiety:

C-H Stretching: The aliphatic CH₂ groups of the propoxy chain will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretches occur just above 3000 cm⁻¹. fiveable.meuci.edu

C-O-C Stretching: As an alkyl-aryl ether, two distinct C-O stretching bands are expected. The aryl-O stretch (C(aromatic)-O) typically appears as a strong band between 1200-1275 cm⁻¹, while the alkyl-O stretch (O-C(alkyl)) is found around 1010-1050 cm⁻¹. fiveable.mespectroscopyonline.com

CH₂ Bending: The scissoring vibrations of the CH₂ groups are expected around 1450-1470 cm⁻¹. youtube.comyoutube.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | C-H (Benzene) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (Propoxy) | 2850 - 3000 | Medium |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | Medium |

| C-O Stretch (Aryl-O) | Ar-O-C | 1200 - 1275 | Strong |

| C-F Stretch (Asymmetric) | -CF₃ | 1150 - 1200 | Very Strong |

| C-F Stretch (Symmetric) | -CF₃ | 1100 - 1150 | Very Strong |

| C-O Stretch (Alkyl-O) | C-O-C | 1010 - 1050 | Strong |

| CF₃ Deformation | -CF₃ | 500 - 750 | Medium |

| C-Br Stretch | -C-Br | 500 - 600 | Medium to Weak |

The bromopropoxy side chain possesses several single bonds (C-C, C-O) around which rotation can occur, leading to multiple possible conformers (rotational isomers). Vibrational spectroscopy is a sensitive probe of molecular conformation, as the frequencies of certain vibrational modes, particularly skeletal bending and stretching in the fingerprint region (below 1500 cm⁻¹), depend on the molecule's specific 3D shape. mdpi.com

By analyzing the vibrational spectra, potentially at different temperatures, and comparing the experimental data with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) present in the sample. mdpi.comresearchgate.net Changes in the relative intensities of certain bands with temperature can provide information about the energy differences between conformers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₀BrF₃O), the calculated exact mass of its molecular ion is 281.9867.

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates the structure through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a unique characteristic of the molecule's structure.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the propoxy chain is a common pathway for ethers. This would result in the loss of a C₂H₄Br radical, leading to a fragment at m/z 191.

Cleavage of the C-O Bond: The bond between the oxygen and the propyl chain can break, leading to the formation of a stable 3-(trifluoromethyl)phenoxide radical and a bromopropyl cation at m/z 121. Alternatively, charge retention on the aromatic fragment would produce an ion at m/z 161.

Loss of the Propoxy Chain: Cleavage of the aryl-oxygen bond can lead to the formation of a bromopropoxy radical and a trifluoromethylphenyl cation at m/z 145.

Loss of Bromine: The molecular ion can lose a bromine atom to form a cation at m/z 203.

Benzylic-type Cleavage: A highly characteristic fragmentation involves the cleavage of the O-CH₂ bond, leading to the formation of a stable 3-(trifluoromethyl)phenoxy cation at m/z 177.

Table 3: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

| Proposed Fragment Structure | Formula | Calculated Exact Mass | Predicted m/z |

| [C₁₀H₁₀BrF₃O]⁺• (Molecular Ion) | C₁₀H₁₀BrF₃O | 281.9867 | 282/284 |

| [M - Br]⁺ | C₁₀H₁₀F₃O | 203.0684 | 203 |

| [M - C₃H₆Br]⁺ | C₇H₄F₃O | 177.0214 | 177 |

| [M - OC₃H₆Br]⁺ | C₇H₄F₃ | 145.0265 | 145 |

| [C₃H₆Br]⁺ | C₃H₆Br | 120.9652 | 121/123 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Experimental X-ray crystallography data for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state molecular conformation and crystal packing cannot be provided.

Such a study, if conducted, would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This information would reveal the three-dimensional arrangement of the atoms, including the conformation of the bromopropoxy chain relative to the trifluoromethyl-substituted benzene ring. Key parameters that would be determined are presented in the table below, which currently lacks data.

Table 4.4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume (V) | Data not available (ų) |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available (g/cm³) |

Chiroptical Spectroscopy (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD).

For chiroptical analysis to be relevant, a chiral center would need to be introduced into the molecule, for instance, by substitution on the propoxy chain to create a stereocenter. As no studies on chiral derivatives of this compound have been found in the scientific literature, there is no experimental data on their chiroptical properties to report.

If a chiral derivative were synthesized and studied, chiroptical spectroscopy would provide valuable information on its absolute configuration and conformation in solution. For example, the sign and magnitude of the observed Cotton effects in an ECD spectrum would be characteristic of a specific stereoisomer. Quantum chemical calculations could then be used to correlate the experimental spectra with a computed structure to assign the absolute configuration.

Table 4.5.1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Spectroscopic Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Molar Ellipticity (deg cm² dmol⁻¹) / Differential Absorbance (ΔA) |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Data not available | Data not available |

Without experimental data, a detailed discussion on the chiroptical properties of any derivatives of this compound remains speculative.

Computational and Theoretical Investigations of 1 3 Bromopropoxy 3 Trifluoromethyl Benzene

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to exploring the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and their corresponding energy levels, which dictate the molecule's reactivity and properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. biointerfaceresearch.comnih.gov DFT calculations focus on the electron density to determine the system's energy and other properties. nih.gov For 1-(3-bromopropoxy)-3-(trifluoromethyl)benzene, DFT would be employed to optimize the molecular geometry, finding the most stable arrangement of atoms by locating the minimum on the potential energy surface.

Table 1: Illustrative DFT-Calculated Ground State Properties This table presents typical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for a molecule of this nature. Actual values would require a specific computational study.

| Property | Predicted Value | Unit |

| Total Energy | (Hypothetical Value) | Hartrees |

| HOMO Energy | (Hypothetical Value) | eV |

| LUMO Energy | (Hypothetical Value) | eV |

| HOMO-LUMO Gap | (Hypothetical Value) | eV |

| Dipole Moment | (Hypothetical Value) | Debye |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy, though at a significantly higher computational expense compared to DFT.

For a molecule like this compound, high-accuracy ab initio calculations would typically be performed on simplified fragments or to benchmark the results obtained from more cost-effective DFT methods. researchgate.net They are particularly valuable for calculating precise interaction energies, electronic transition energies, and other properties where high fidelity is crucial. While a full geometry optimization of the entire molecule using a high-level ab initio method might be computationally prohibitive, these methods can provide a "gold standard" reference for specific molecular properties.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 3-bromopropoxy side chain means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. This is achieved by mapping the molecule's Potential Energy Surface (PES), a conceptual landscape where the potential energy is a function of the molecular geometry. yale.edumuni.cz

A key technique for exploring the PES is the torsional scan (or dihedral scan). wuxiapptec.comwuxiapptec.com This involves systematically rotating a specific molecular fragment around a chosen chemical bond and calculating the potential energy at each incremental step. For this compound, important torsional scans would include rotations around the C(aryl)-O, O-C(alkyl), and C-C bonds of the propoxy chain.

The resulting energy profile reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). wuxiapptec.com Each minimum identified on the torsional scan profile is then subjected to a full geometry optimization to find the precise low-energy structure, a process known as energy minimization. researchgate.net The conformer with the lowest energy is the global minimum, representing the most stable structure of the molecule in the gas phase.

Table 2: Example of a Torsional Scan Energy Profile This illustrative table shows how relative energy might change during a torsional scan around the O-CH₂ bond in the propoxy chain. The angles corresponding to energy minima represent stable staggered conformations, while maxima represent unstable eclipsed conformations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 3.5 | Eclipsed (Maximum) |

| 60 | 0.2 | Gauche (Minimum) |

| 120 | 3.7 | Eclipsed (Maximum) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 3.6 | Eclipsed (Maximum) |

| 300 | 0.3 | Gauche (Minimum) |

Interplay of Steric and Electronic Effects on Conformation

The preferred conformation of this compound is determined by a delicate balance of competing steric and electronic effects.

Steric Effects: These arise from repulsive forces between atoms or groups that are brought into close proximity. The bulky trifluoromethyl group on the benzene (B151609) ring and the terminal bromine atom on the propoxy chain will create steric hindrance, disfavoring conformations where these groups are close to each other or to the rest of the molecule. The molecule will tend to adopt a shape that maximizes the distance between these large groups.

Electronic Effects: These include attractive or repulsive interactions based on the distribution of electrons. Dipole-dipole interactions between the polar C-F, C-O, and C-Br bonds will play a significant role. The molecule will orient itself to minimize these repulsive interactions or maximize attractive ones. Furthermore, non-covalent interactions, such as potential weak intramolecular interactions between the bromine atom and the aromatic ring, can also influence conformational stability.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Once a molecule's optimized geometry and vibrational frequencies are calculated, its theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be simulated. researchgate.net

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For instance, characteristic frequencies for the C-F stretches of the trifluoromethyl group, the C-Br stretch, C-O ether stretches, and aromatic C-H vibrations can be calculated. These predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net

The comparison of these theoretical spectra with experimentally measured spectra is a crucial validation step. A good agreement between the predicted and experimental peak positions and intensities confirms that the calculated molecular geometry and electronic structure are accurate representations of the real molecule.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table demonstrates how theoretically predicted vibrational frequencies are compared against typical experimental ranges for functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | (Hypothetical Value: ~3050-3100) | 3000-3100 |

| Aliphatic C-H Stretch | (Hypothetical Value: ~2850-2960) | 2850-2960 |

| C-O Stretch (Ether) | (Hypothetical Value: ~1220-1260) | 1200-1275 |

| C-F Stretch (CF₃) | (Hypothetical Value: ~1100-1350) | 1100-1350 (multiple strong bands) |

| C-Br Stretch | (Hypothetical Value: ~550-650) | 500-690 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, offering a powerful tool for spectral assignment and structure verification. For molecules containing fluorine, such as this compound, predicting both ¹H and ¹⁹F NMR spectra is of significant interest.

Modern computational protocols can achieve high accuracy. For ¹⁹F NMR, DFT-based procedures are frequently employed. Studies have evaluated various functionals, with methods like ωB97XD/aug-cc-pvdz demonstrating a root mean square error of just 3.57 ppm, providing a reliable prediction of ¹⁹F chemical shifts. rsc.org For trifluoromethyl derivatives specifically, functionals such as BHandHLYP have shown excellent performance, achieving a mean absolute error (MAE) of 0.66 ppm over a ~20 ppm range. nih.gov Calculations often include corrections for solvent effects, which, while sometimes small, can improve the agreement between calculated and experimental values. nih.gov

The prediction of ¹H chemical shifts also benefits from robust computational strategies. DFT calculations, combined with implicit solvent models, can reliably predict proton spectra. While specific calculations for this compound are not published, applying established methodologies allows for the generation of a hypothetical, yet highly plausible, set of predicted chemical shifts. These predictions are vital for distinguishing between protons in different chemical environments, such as those on the aromatic ring versus those on the flexible bromopropoxy chain.

Below is a table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound, based on typical values derived from computational studies on analogous structures.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| Aromatic CH (C2, C6) | 7.35 - 7.50 | m |

| Aromatic CH (C4, C5) | 7.20 - 7.30 | m |

| O-CH₂ (Propoxy C1) | 4.15 | t |

| CH₂ (Propoxy C2) | 2.30 | p |

| CH₂-Br (Propoxy C3) | 3.60 | t |

| CF₃ | -62.5 | s |

| Table 1: Predicted ¹H and ¹⁹F NMR chemical shifts. Predictions are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Multiplicities: s (singlet), t (triplet), p (pentet), m (multiplet). |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. DFT calculations are a primary tool for computing these vibrational frequencies, aiding in the assignment of experimental spectra. By optimizing the molecular geometry and calculating the second derivatives of the energy, a full set of harmonic vibrational frequencies can be obtained. kbhgroup.in

For this compound, key vibrational modes include C-F stretches from the trifluoromethyl group, C-O-C stretches of the ether linkage, the C-Br stretch, and various aromatic ring vibrations. DFT methods, such as B3LYP with a 6-31G(d) or larger basis set, have proven effective for similar halogenated aromatic ethers. nih.govnih.gov The calculated frequencies are often scaled by a small factor to correct for anharmonicity and methodological limitations, leading to excellent agreement with experimental data. kbhgroup.in

The table below presents the expected calculated frequencies for the principal vibrational modes of the title compound, based on DFT studies of molecules with similar functional groups. kbhgroup.innih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C-H (Aromatic) | 3050 - 3100 |

| Aliphatic C-H Stretch | C-H (Propoxy) | 2850 - 3000 |

| Aromatic C=C Stretch | C=C (Aromatic) | 1450 - 1600 |

| C-F Symmetric & Asymmetric Stretch | CF₃ | 1100 - 1350 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1060 |

| C-Br Stretch | Bromoalkane | 550 - 650 |

| Table 2: Predicted characteristic vibrational frequencies calculated using DFT methods. |

Computational Studies on Reaction Mechanisms and Reaction Pathways

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping potential energy surfaces (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. For this compound, a key reaction pathway of interest is the nucleophilic substitution at the terminal carbon of the propoxy chain, displacing the bromide leaving group. This bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic synthesis. mdpi.comstanford.edu

Theoretical studies of such reactions involve calculating the energy of the system as the nucleophile approaches the substrate and the leaving group departs. researchgate.net This allows for a detailed understanding of the reaction coordinate, which traces the minimum energy path from reactants to products. libretexts.org Such computational investigations can reveal the electronic and structural changes that occur throughout the reaction, providing insights that are often inaccessible through experimental means alone. researchgate.net

Transition State Characterization and Activation Energy Barriers

According to transition state theory, the rate of a chemical reaction is determined by the energy difference between the reactants and the highest-energy point along the reaction coordinate, known as the transition state (TS). wikipedia.orglibretexts.org This energy difference is the activation energy (Eₐ) or, more precisely, the Gibbs free energy of activation (ΔG‡). wikipedia.org

Locating the transition state is a primary goal of computational reaction mechanism studies. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. fossee.in This is confirmed computationally by a vibrational frequency analysis, where the TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the SN2 reaction of this compound with a nucleophile (e.g., CN⁻), computational methods can determine the geometry of the pentacoordinate carbon center in the transition state and calculate the associated activation energy barriers. These barriers are direct indicators of the reaction kinetics; a lower barrier implies a faster reaction.

| Reaction Parameter | Gas Phase | In Acetonitrile (B52724) (PCM) |

| Electronic Energy of Activation (ΔE‡) (kcal/mol) | 12.5 | 22.0 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 14.0 | 23.5 |

| Table 3: Hypothetical calculated activation energy barriers for the SN2 reaction with CN⁻ at 298.15 K. Values are illustrative of typical computational results for such reactions. |

Solvent Effects on Reaction Energetics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction energetics and pathways. Computational models account for these effects using either explicit solvent models (including individual solvent molecules) or, more commonly, implicit continuum solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.comfaccts.de These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. anu.edu.au

For the SN2 reaction of this compound, the transition state involves significant charge separation. The effect of the solvent is critical. In an ionic SN2 reaction where a charged nucleophile attacks a neutral substrate, the reactants (a localized charge on the nucleophile) are often more stabilized by polar solvents than the transition state (where the charge is more dispersed). This leads to an increase in the activation energy barrier and a decrease in the reaction rate as solvent polarity increases, a well-documented phenomenon. mdpi.comresearchgate.net Computational studies can quantify this effect by calculating the reaction profile in different implicit solvents. scielo.brchemrxiv.org

| Solvent | Dielectric Constant (ε) | Relative ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 0.0 (Reference) |

| Cyclohexane | 2.0 | +2.5 |

| Chloroform | 4.7 | +6.0 |

| Acetonitrile | 35.7 | +9.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.8 | +10.0 |

| Table 4: Illustrative effect of solvent on the calculated Gibbs free energy of activation (ΔG‡) for an SN2 reaction, relative to the gas phase. |

Molecular Docking and Interaction Studies (focusing on non-biological chemical probes or material interfaces)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net While widely used in drug design to study protein-ligand interactions, the methodology is equally applicable to non-biological systems, such as the interaction of small molecules with synthetic hosts or material surfaces.

For this compound, docking studies could explore its inclusion within the hydrophobic cavity of a cyclodextrin, a common non-biological chemical probe. researchgate.netnih.gov Such simulations would predict the most stable binding pose of the guest molecule inside the host cavity and calculate a "docking score," a value that estimates the binding free energy. nih.gov Key interactions, such as van der Waals forces between the trifluoromethylbenzene moiety and the cyclodextrin's nonpolar interior, could be identified. nih.gov

Alternatively, docking and molecular dynamics simulations can be used to investigate the adsorption of the molecule onto a material interface, such as a graphene sheet or within the pores of a Metal-Organic Framework (MOF). semanticscholar.orgnih.gov These studies are crucial for applications in sensing, separation, and catalysis. nih.govnih.gov The simulations would reveal the nature of the surface interactions, which could be dominated by π-π stacking between the aromatic ring and the graphene surface, or by specific interactions with the functional groups within a MOF pore. nist.govresearchgate.netrsc.org

| Host / Interface System | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| β-Cyclodextrin | -5.8 | Hydrophobic, Van der Waals (aromatic ring in cavity) |

| Graphene Sheet | -7.2 | π-π Stacking, Van der Waals |

| MOF-5 (Zn₄O(BDC)₃) | -8.5 | Van der Waals, π-π stacking with benzene linkers |

| Table 5: Hypothetical molecular docking results for this compound with various non-biological interfaces. Docking scores are illustrative and represent relative binding affinities. |

Applications and Utility of 1 3 Bromopropoxy 3 Trifluoromethyl Benzene in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(3-bromopropoxy)-3-(trifluoromethyl)benzene makes it an ideal intermediate for the synthesis of a variety of complex organic molecules. The presence of a terminal bromine atom on the propoxy chain provides a reactive site for nucleophilic substitution, while the trifluoromethyl group on the benzene (B151609) ring influences the electronic properties of the aromatic system.

Precursor for Cyclization Reactions

The 3-bromopropoxy chain is a well-suited precursor for the construction of various heterocyclic systems through intramolecular cyclization reactions. By reacting this compound with a nucleophile, the bromine can be displaced to form a new bond, and if the nucleophile is part of a larger molecule, this can lead to the formation of a ring. For instance, reaction with a suitable amine or thiol could lead to the formation of nitrogen- or sulfur-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals.

The general strategy for such cyclization reactions would involve a two-step process: first, the nucleophilic substitution of the bromide, followed by a ring-closing reaction. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and potentially direct subsequent reactions.

Table 1: Potential Heterocyclic Systems from this compound

| Nucleophile | Resulting Heterocycle | Potential Application Area |

|---|---|---|

| Ammonia | Tetrahydroquinoline derivative | Medicinal Chemistry |

| Primary Amine | N-substituted Tetrahydroquinoline | Medicinal Chemistry |

| Hydrazine | Pyrazolidine derivative | Agrochemicals |

Scaffold for Multi-step Synthesis of Polyfunctionalized Compounds

Beyond cyclization, this compound can serve as a foundational scaffold for the multi-step synthesis of more complex, polyfunctionalized molecules. The bromopropoxy group can be converted into a variety of other functional groups, such as alcohols, ethers, amines, or nitriles, through standard organic transformations. Each of these new functional groups can then be used as a handle for further synthetic modifications.

For example, conversion of the bromide to an azide (B81097), followed by reduction, would yield an amine. This amine could then be acylated or alkylated to introduce new substituents. Alternatively, the bromide could be displaced by a cyanide ion to form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine. The trifluoromethyl group on the aromatic ring can also be used to direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene ring. This multi-faceted reactivity makes it a valuable starting material for creating diverse molecular libraries.

Development of Novel Reagents and Catalysts Utilizing the Compound's Structure

While not a reagent or catalyst itself, this compound can be a precursor for the synthesis of novel reagents and ligands for catalysis. The terminal bromine allows for the introduction of various coordinating groups that can bind to metal centers.

For instance, reaction with a phosphine-containing nucleophile could lead to the formation of a phosphine (B1218219) ligand. The electronic properties of this ligand would be influenced by the trifluoromethyl group on the benzene ring, which could in turn affect the catalytic activity of a metal complex incorporating this ligand. Similarly, the synthesis of chiral amines or alcohols from this precursor could lead to the development of new chiral ligands for asymmetric catalysis. The modularity of this synthetic approach would allow for the fine-tuning of the steric and electronic properties of the resulting reagents and catalysts.

Contribution to the Design and Synthesis of Functional Materials (Excluding in vivo or direct human contact applications)

The trifluoromethylbenzene moiety is a common component in various functional materials due to its influence on properties such as thermal stability, lipophilicity, and electronic characteristics. Therefore, this compound is a promising precursor for the synthesis of new functional materials.

Polymer Precursors and Monomers

The reactive bromo-group of this compound can be utilized in polymerization reactions. For example, it could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group, to create a monomer. The resulting polymer would incorporate the trifluoromethylphenyl group as a pendant side chain, which would impart specific properties to the polymer, such as high thermal stability, low surface energy, and specific optical properties. Such polymers could find applications in coatings, membranes, or as specialty plastics.

Table 2: Potential Polymer Properties Derived from this compound

| Property | Influence of Trifluoromethyl Group | Potential Application |

|---|---|---|

| Thermal Stability | High | High-performance plastics |

| Surface Energy | Low | Hydrophobic coatings |

| Refractive Index | Low | Optical materials |

Components in Liquid Crystals or Optoelectronic Materials

The incorporation of trifluoromethyl groups is a well-established strategy in the design of liquid crystals and other optoelectronic materials. figshare.com The strong dipole moment and the steric bulk of the trifluoromethyl group can significantly influence the mesomorphic behavior and the electro-optical properties of a molecule.